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Introduction

Tenaxin | is a flavonoid compound, specifically 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-
trimethoxychromen-4-one, that has been identified as a potential inhibitor of the influenza virus
neuraminidase. Extracted from Radix Scutellariae (the root of Scutellaria baicalensis), Tenaxin
I belongs to a class of plant-derived polyphenolic compounds known for their diverse biological
activities, including antimicrobial and anti-inflammatory properties. This document provides
detailed application notes and experimental protocols for the investigation of Tenaxin I in the
context of influenza virus research.

Mechanism of Action

Tenaxin | has been identified as an inhibitor of influenza virus neuraminidase (NA).
Neuraminidase is a critical enzyme on the surface of the influenza virus that facilitates the
release of progeny virions from infected host cells by cleaving sialic acid residues. Inhibition of
NA prevents the spread of the virus to new cells, thereby halting the progression of the
infection.

In addition to direct enzymatic inhibition, flavonoids derived from Scutellaria baicalensis have
been shown to modulate host signaling pathways that are often dysregulated during influenza A
virus (IAV) infection. While the specific effects of Tenaxin | on these pathways are yet to be
fully elucidated, related flavonoids from the same source have been reported to exert their
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antiviral and anti-inflammatory effects through the modulation of pathways such as the AMP-
activated protein kinase (AMPK) pathway and pattern recognition receptor (PRR) signaling
pathways (including TLR3/7/8, RIG-I/MDA5, and NLRP3). It is plausible that Tenaxin | may
share some of these mechanisms, contributing to a multi-faceted antiviral effect.

Data Presentation

Currently, specific quantitative data for the half-maximal inhibitory concentration (IC50) of
Tenaxin | against influenza virus neuraminidase and its half-maximal cytotoxic concentration
(CC50) in relevant cell lines such as Madin-Darby Canine Kidney (MDCK) cells are not readily
available in peer-reviewed literature. A key study identified Tenaxin | as one of 26 compounds
from Radix Scutellariae with neuraminidase inhibitory activity but did not provide specific IC50
values for each compound. For context, other flavonoids isolated from Scutellaria baicalensis
have demonstrated anti-influenza activity. For example, the flavonoid wogonin has been shown
to suppress influenza A and B virus replication.

Table 1: Antiviral Activity of Flavonoids from Scutellaria baicalensis Against Influenza Virus
(Reference Data)

Compound Virus Strain  Assay Type IC50/EC50 CellLine Reference
Data not
) InfluenzaA&  Viral -
Wogonin o guantified as MDCK, A549 [1]
B Replication (50

Note: This table provides reference data for a related flavonoid from the same plant source to
indicate the potential range of activity. Further experimental validation is required to determine
the specific potency of Tenaxin I.

Experimental Protocols
Neuraminidase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of Tenaxin I against
influenza virus neuraminidase. A fluorometric assay using the substrate 2'-(4-
methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA) is a standard method.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b3339230?utm_src=pdf-body
https://www.benchchem.com/product/b3339230?utm_src=pdf-body
https://www.benchchem.com/product/b3339230?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29521106/
https://www.benchchem.com/product/b3339230?utm_src=pdf-body
https://www.benchchem.com/product/b3339230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3339230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

Tenaxin |

e Influenza virus stock (e.g., A/H1IN1, A/H3N2)

o MUNANA substrate

e Assay buffer (e.g., 32.5 mM MES, pH 6.5, containing 4 mM CacCl2)

e Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

o 96-well black microplates

e Fluorometer

Procedure:

o Preparation of Reagents:

o Prepare a stock solution of Tenaxin I in a suitable solvent (e.g., DMSO) and make serial
dilutions in assay buffer to achieve the desired final concentrations.

o Dilute the influenza virus stock in assay buffer to a concentration that gives a linear
enzymatic reaction over the assay period.

o Prepare the MUNANA substrate solution in assay buffer.

e Assay Protocol:

o Add 25 pL of each Tenaxin I dilution to the wells of a 96-well black microplate. Include a
positive control (e.g., Oseltamivir) and a no-inhibitor control (assay buffer only).

o Add 25 pL of the diluted virus to each well and incubate at 37°C for 30 minutes.

o Initiate the enzymatic reaction by adding 50 pL of the MUNANA substrate solution to each
well.

o Incubate the plate at 37°C for 60 minutes.
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o Stop the reaction by adding 100 pL of the stop solution to each well.

o Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm
and an emission wavelength of ~450 nm.

o Data Analysis:

o Calculate the percentage of neuraminidase inhibition for each concentration of Tenaxin |
compared to the no-inhibitor control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the Tenaxin | concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol determines the cytotoxicity of Tenaxin I in a relevant cell line, such as MDCK
cells, which are commonly used for influenza virus research. The MTT (3-(4,5-dimethylthiazol-
2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay is a standard
method.

Materials:

e Tenaxin |

» MDCK cells

e Cell culture medium (e.g., DMEM with 10% FBS)

e MTT or CCK-8 reagent

e Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
o 96-well clear microplates

e Microplate reader

Procedure:

o Cell Seeding:
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o Seed MDCK cells into a 96-well plate at a density of 1-2 x 10”4 cells per well and incubate
overnight at 37°C in a 5% CO2 incubator.

e Compound Treatment:
o Prepare serial dilutions of Tenaxin I in cell culture medium.

o Remove the old medium from the cells and add 100 pL of the Tenaxin I dilutions to the
respective wells. Include a no-compound control (medium only).

o Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
o Cell Viability Measurement (MTT Assay):
o Add 10 puL of MTT reagent to each well and incubate for 4 hours at 37°C.

o Remove the medium and add 100 uL of solubilization buffer to each well to dissolve the
formazan crystals.

o Measure the absorbance at ~570 nm using a microplate reader.
» Data Analysis:

o Calculate the percentage of cell viability for each concentration of Tenaxin | compared to
the no-compound control.

o Determine the CC50 value by plotting the percentage of cell viability against the logarithm
of the Tenaxin | concentration and fitting the data to a dose-response curve.

Viral Replication Assay (Plaque Reduction Assay)

This protocol assesses the ability of Tenaxin I to inhibit influenza virus replication in cell
culture.

Materials:
e Tenaxin |

e MDCK cells
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Influenza virus stock

Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

Agarose overlay medium

Crystal violet staining solution

Procedure:

e Cell Seeding:

o Seed MDCK cells in 6-well plates to form a confluent monolayer.

 Virus Infection and Compound Treatment:

o Prepare serial dilutions of Tenaxin I in infection medium.

o Pre-incubate a known titer of influenza virus with the Tenaxin I dilutions for 1 hour at
37°C.

o Infect the MDCK cell monolayers with the virus-compound mixture for 1 hour at 37°C.

e Plague Formation:

o Remove the inoculum and wash the cells with PBS.

o Overlay the cells with agarose overlay medium containing the corresponding
concentrations of Tenaxin I.

o Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

e Plaque Visualization and Counting:

o Fix the cells with 4% formaldehyde and stain with crystal violet solution.

o Count the number of plaques in each well.

o Data Analysis:
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o Calculate the percentage of plaque reduction for each concentration of Tenaxin |
compared to the no-compound control.

o Determine the EC50 (50% effective concentration) value by plotting the percentage of
plague reduction against the logarithm of the Tenaxin | concentration.

Visualizations

In Vitro Evaluation of Tenaxin I
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Caption: Experimental workflow for the in vitro evaluation of Tenaxin 1.
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Influenza Virus Infection

I .

. Related Flavonoids

Influenza A Virus | (6.0, Wogoni
1 .g., Wogonin)

L

\

\
ERN
<}
o
=
2
@
n

-

//
3
<}
a
=
=3
@
n

\\activates

e r

PRR Signaling (TLRs, RIG-I)

Neuraminidase

AMPK Pathway

Progeny Virus Release [Pro-inflammatory Cytokines l Interferon Response

Click to download full resolution via product page

Caption: Putative mechanism of action of Tenaxin | and related flavonoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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